Didecyl (4-methyl-1,3-phenylene)biscarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

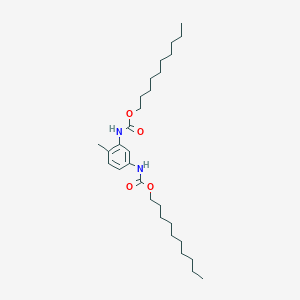

El Bis(4-metil-1,3-fenileno)dicarbamato de didecilo es un compuesto orgánico sintético caracterizado por su estructura única, que incluye dos grupos decilo unidos a un núcleo de 4-metil-1,3-fenileno a través de enlaces carbamato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Bis(4-metil-1,3-fenileno)dicarbamato de didecilo generalmente implica la reacción de la 4-metil-1,3-fenilendiamina con isocianato de decilo. La reacción procede en condiciones suaves, a menudo en presencia de un catalizador como el dilaurato de dibutilestaño, para facilitar la formación de los enlaces carbamato. El esquema general de la reacción es el siguiente:

4-metil-1,3-fenilendiamina+2isocianato de decilo→Bis(4-metil-1,3-fenileno)dicarbamato de didecilo

Métodos de producción industrial: En un entorno industrial, la producción de Bis(4-metil-1,3-fenileno)dicarbamato de didecilo se puede ampliar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para mantener un equilibrio entre el tiempo de reacción, la temperatura y la concentración del catalizador para maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: El Bis(4-metil-1,3-fenileno)dicarbamato de didecilo puede sufrir varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y condiciones ácidas o básicas, los enlaces carbamato se pueden hidrolizar para producir la amina y el alcohol correspondientes.

Oxidación: El núcleo de fenileno se puede oxidar en condiciones oxidantes fuertes, lo que puede conducir a la formación de derivados de quinona.

Sustitución: Los grupos decilo se pueden sustituir por otros grupos alquilo o funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Hidrólisis: Soluciones acuosas ácidas (HCl) o básicas (NaOH).

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).

Sustitución: Nucleófilos como los alcóxidos o las aminas en presencia de un disolvente adecuado.

Productos principales:

Hidrólisis: 4-metil-1,3-fenilendiamina y decanol.

Oxidación: Derivados de quinona del núcleo de fenileno.

Sustitución: Varios carbamatos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El Bis(4-metil-1,3-fenileno)dicarbamato de didecilo ha encontrado aplicaciones en varios dominios científicos:

Medicina: Explorado por su potencial terapéutico en el tratamiento de afecciones asociadas con el estrés oxidativo y la inflamación.

Industria: Utilizado en la producción de recubrimientos y adhesivos especiales debido a su capacidad para formar películas duraderas y flexibles.

Mecanismo De Acción

El mecanismo por el cual el Bis(4-metil-1,3-fenileno)dicarbamato de didecilo ejerce sus efectos se debe principalmente a su interacción con dianas moleculares como RAGE. Al unirse a RAGE, puede inhibir la activación del receptor y las vías de señalización subsiguientes, reduciendo así la inflamación y el daño celular. Esta interacción está facilitada por las características estructurales específicas del compuesto, incluidas sus uniones carbamato y su núcleo de fenileno .

Comparación Con Compuestos Similares

El Bis(4-metil-1,3-fenileno)dicarbamato de didecilo se puede comparar con otros biscarbamatos y derivados de fenileno:

Bis(4-metilfenil)carbamato: Estructura similar pero carece de los grupos decilo, lo que da como resultado diferentes propiedades físicas y químicas.

4,4’-Difenilmetano-bis(metil)carbamato: Otro biscarbamato con una estructura central diferente, lo que lleva a variaciones en su actividad biológica y aplicaciones.

Bis(4-viniloxibutil) (4-metil-1,3-fenileno)biscarbamato: Utilizado en redes poliméricas, destacando la versatilidad de la estructura de biscarbamato de fenileno en diferentes contextos.

Actividad Biológica

Didecyl (4-methyl-1,3-phenylene)biscarbamate, also known by its chemical name DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE, is a synthetic organic compound belonging to the carbamate class. This compound has garnered interest in various fields due to its potential biological activities, particularly in antifungal applications and as a protecting group in organic synthesis.

- Molecular Formula : C29H50N2O4

- Molecular Weight : 490.7 g/mol

- IUPAC Name : Decyl N-[3-(decyloxycarbonylamino)-4-methylphenyl]carbamate

- CAS Number : 7504-97-4

The compound's structure includes a phenylene group substituted with carbamate functionalities, which contribute to its biological activity and stability under various conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carbamate group can form stable complexes with amine groups, providing protection against unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.

Antifungal Properties

Research has indicated that this compound exhibits antifungal activity. In vitro studies have shown that the compound can inhibit the growth of various fungal strains. For instance:

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium spp. | 10 | 100 |

These results suggest that the compound may serve as a potential candidate for antifungal drug development.

Mechanism of Antifungal Activity

The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity and interference with metabolic pathways essential for fungal growth. The presence of hydrophobic decyl chains enhances membrane permeability, facilitating the entry of the compound into fungal cells.

Case Studies and Research Findings

A notable study explored the use of this compound in combination with other antifungal agents to evaluate synergistic effects. The study found that:

- Combination with Fluconazole : Enhanced antifungal activity against resistant strains of Candida.

- Synergistic Index : Values below 0.5 indicated strong synergy when combined with certain azoles.

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial. Toxicity studies have indicated that this compound may cause eye irritation and has potential long-lasting effects on aquatic life at high concentrations. The compound's safety profile necessitates careful handling and consideration in formulations.

Propiedades

Número CAS |

7504-97-4 |

|---|---|

Fórmula molecular |

C29H50N2O4 |

Peso molecular |

490.7 g/mol |

Nombre IUPAC |

decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate |

InChI |

InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33) |

Clave InChI |

LMSIVMAYXWIHDZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.